molecular formula C11H9ClN2O3 B4446473 3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid

3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid

Cat. No.: B4446473
M. Wt: 252.65 g/mol
InChI Key: SIEHVNORMWPOAJ-UHFFFAOYSA-N
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Description

3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a carboxylic acid group, as well as an oxazole ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the chloro and carboxylic acid groups on the pyridine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.

    6-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid: Lacks the chloro group, which may influence its chemical properties and applications.

Uniqueness

3-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid is unique due to the presence of both the chloro and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups with the oxazole and pyridine rings makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-5-9(6(2)17-14-5)8-4-3-7(12)10(13-8)11(15)16/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEHVNORMWPOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=NC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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